1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate, commonly referred to as Traxoprodil, is a chemical compound that has garnered attention in pharmacological research. It is primarily recognized for its role as a selective antagonist of the N-methyl-D-aspartate receptor, particularly targeting the NR2B subunit. This action suggests potential therapeutic applications in neurological disorders such as stroke, depression, and Parkinson's disease.
Traxoprodil is synthesized from various precursors, including 4-hydroxyphenyl and 4-hydroxy-4-phenylpiperidine. Its molecular structure has been characterized in several databases, including PubChem and Sigma-Aldrich, which provide detailed chemical properties and synthesis methods.
Traxoprodil is classified under the category of piperidine derivatives and is recognized for its unique structural features that contribute to its pharmacological properties. It is also categorized as a methanesulfonate salt, which enhances its solubility and stability in biological systems.
The synthesis of Traxoprodil typically involves multi-step organic reactions starting from commercially available precursors. The initial steps may include the formation of the piperidine ring followed by the introduction of hydroxy and phenolic groups.
Technical Details:
The molecular formula of Traxoprodil is , with a molecular weight of approximately 427.58 g/mol. The compound features multiple functional groups, including hydroxyl (-OH) and methanesulfonate (-SO₃CH₃), which are crucial for its biological activity.
The InChI representation of Traxoprodil is:
This data provides insight into the stereochemistry and connectivity of atoms within the molecule.
Traxoprodil undergoes several chemical reactions that can modify its structure or enhance its pharmacological profile. Notable reaction types include:
Technical Details: The specific conditions for these reactions depend on the desired product and can vary significantly based on the synthetic route chosen.
Traxoprodil exerts its effects primarily through antagonism at the N-methyl-D-aspartate receptor's NR2B subunit. This mechanism is believed to modulate synaptic transmission and neuroplasticity, which are critical in conditions such as:
Research indicates that Traxoprodil's modulation of neurotransmitter systems contributes to its antidepressant-like effects.
Traxoprodil appears as a white to off-white solid or crystalline powder. It is soluble in water due to the presence of the methanesulfonate group, which enhances its bioavailability.
Key chemical properties include:
Relevant analyses have shown that Traxoprodil maintains stability under standard laboratory conditions but should be protected from light and moisture to prevent degradation.
Traxoprodil has been extensively studied for various scientific uses:
The compound's ability to selectively target specific receptor subunits makes it a valuable tool for understanding complex neurobiological processes and developing novel therapeutics.
This compound is a stereospecific methanesulfonate salt trihydrate with the systematic name 1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate trihydrate. Its molecular formula is C₂₁H₂₉NO₇S·3H₂O
, derived from the parent compound Traxoprodil (C₂₀H₂₅NO₃) conjugated with methanesulfonic acid and three water molecules. Key identifiers include:
Table 1: Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 189894-57-3 |
Parent Compound CAS | 134234-12-1 (Traxoprodil) |
IUPAC Name | 1-[(1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol methanesulfonate trihydrate |
Synonyms | Traxoprodil mesylate trihydrate; CP-101,606 mesylate |
Molecular Formula | C₂₁H₂₉NO₇S·3H₂O |
SMILES | C@H(C@HC1=CC=C(O)C=C1)N1CCC(O)(CC1)C1=CC=CC=C1. CS(=O)(=O)O.O.O.O |
The structure features three distinct moieties:
Table 2: Structural Properties
Feature | Significance |
---|---|
Stereochemistry | Absolute configuration (1S,2S) critical for NMDA receptor binding |
Hydrogen Bond Donors | 3 (two phenolic OH, one piperidine OH) |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 89.8 Ų |
Traxoprodil emerged from Pfizer's neuroscience research in the early 1990s as part of the CP-series NMDA antagonists. Key developments:
As a highly selective NR2B subunit antagonist, this compound blocks glutamate-induced calcium influx without affecting synaptic NMDA receptor function. Its design addresses key challenges in neurotherapeutic development:
Molecular Advantages
Pharmacological Impact
Table 3: Research Applications
Therapeutic Area | Key Findings |
---|---|
Stroke | 70% reduction in neuronal death in rodent MCAO models at 10 mg/kg |
Chronic Pain | Reverses allodynia in neuropathic pain models |
Parkinson's Disease | Protects dopaminergic neurons in MPTP-induced degeneration |
The structural innovations in this compound continue to inform next-generation NR2B antagonists, highlighting its enduring role in neuroscience drug discovery [1] [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: